molecular formula C23H22N4OS2 B6551716 2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide CAS No. 1040652-03-6

2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide

Cat. No.: B6551716
CAS No.: 1040652-03-6
M. Wt: 434.6 g/mol
InChI Key: FLHIWLFNIVCKTN-UHFFFAOYSA-N
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Description

The compound contains a pyrazolo[1,5-a]pyrazine core, which is a type of heterocyclic compound . This core is substituted with various functional groups including an ethylphenyl group, a sulfanyl group, and a methylsulfanylphenyl group.


Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through condensation reactions or cyclization reactions .


Molecular Structure Analysis

The pyrazolo[1,5-a]pyrazine core of the molecule likely contributes to its photophysical properties . Substituents can influence these properties, with electron-donating groups generally enhancing absorption and emission behaviors .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrazolo[1,5-a]pyrazine core could impart fluorescent properties .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, some pyrazolo[1,5-a]pyrimidines are used as inhibitors for certain enzymes .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. Given the interesting properties of related compounds, it could be a valuable area of study .

Properties

IUPAC Name

2-[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl-N-(3-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4OS2/c1-3-16-7-9-17(10-8-16)20-14-21-23(24-11-12-27(21)26-20)30-15-22(28)25-18-5-4-6-19(13-18)29-2/h4-14H,3,15H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLHIWLFNIVCKTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC(=CC=C4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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